molecular formula C11H13N3O3 B13202023 6-Methyl-3-(3-nitrophenyl)piperazin-2-one

6-Methyl-3-(3-nitrophenyl)piperazin-2-one

Cat. No.: B13202023
M. Wt: 235.24 g/mol
InChI Key: UUCBMTNACHXYST-UHFFFAOYSA-N
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Description

6-Methyl-3-(3-nitrophenyl)piperazin-2-one is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.24 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research.

Chemical Reactions Analysis

6-Methyl-3-(3-nitrophenyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(3-nitrophenyl)piperazin-2-one involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-Methyl-3-(3-nitrophenyl)piperazin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

6-methyl-3-(3-nitrophenyl)piperazin-2-one

InChI

InChI=1S/C11H13N3O3/c1-7-6-12-10(11(15)13-7)8-3-2-4-9(5-8)14(16)17/h2-5,7,10,12H,6H2,1H3,(H,13,15)

InChI Key

UUCBMTNACHXYST-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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